Fenacetina

Descripción general

Descripción

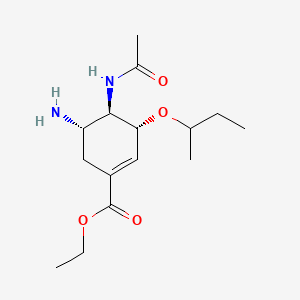

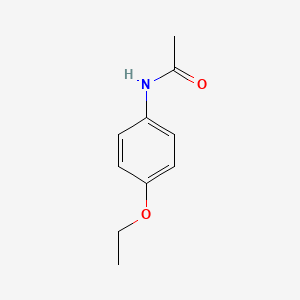

Phenacetin, known chemically as N-(4-ethoxyphenyl)acetamide, is a well-known pharmaceutical compound that has a storied history in medicinal chemistry. Initially synthesized in 1878 and introduced for medical use in 1887, phenacetin gained popularity as an analgesic and antipyretic. It was one of the first synthetic fever reducers to go on the market and was widely used until the third quarter of the twentieth century .

Aplicaciones Científicas De Investigación

Phenacetin has found relevance in scientific research despite its diminished use in medical practice. It serves as a chemical intermediate in the synthesis of dyes and pharmaceuticals, contributing to advancements in multiple scientific domains. Its unique properties have facilitated the development of compounds and formulations that have subsequently enriched the pharmaceutical industry . Additionally, phenacetin’s thermodynamic properties have been studied in solid state and saturated solutions, providing valuable insights into its behavior in various solvents .

Mecanismo De Acción

Target of Action

Phenacetin primarily targets the Prostaglandin G/H synthase 1 (COX-1) . This enzyme plays a crucial role in the production of prostaglandins, which are signaling molecules derived from lipids and play a significant role in pain sensation and modulation .

Mode of Action

Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . In addition, phenacetin has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .

Biochemical Pathways

Phenacetin disrupts the synthesis of prostaglandins by impeding the function of the enzyme COX . This reduces pain perception and may also induce sedation and euphoria . The disruption of cellular pathways that results from the production of NAPQI provides a source of potential biomarkers of the severity of the damage .

Pharmacokinetics (ADME Properties)

It is known that phenacetin is metabolized in the body to paracetamol .

Result of Action

Phenacetin’s action results in analgesic and antipyretic effects due to its impact on the sensory tracts of the spinal cord and its depressant action on the heart . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .

Action Environment

Environmental factors such as diet and exposure to certain chemicals can influence the metabolism of drugs, including Phenacetin . For instance, cigarette smoking has been shown to decrease the bioavailability of Phenacetin and increase dosage requirements of other drugs by enhancing their rate of metabolism .

Análisis Bioquímico

Biochemical Properties

Phenacetin interacts with various enzymes, proteins, and other biomolecules. The major metabolites of Phenacetin are paracetamol, free and conjugated, and phenetidine . No N-hydroxyphenacetin was found, but experiments with N-hydroxyphenacetin as substrate showed that at low concentrations (as might be formed from Phenacetin) it disappeared very rapidly from cell suspensions .

Cellular Effects

Phenacetin has been found to pose potential threats to human and environmental health. Studies have found that the use of Phenacetin is associated with cardiotoxicity and retinopathy in patients . Additionally, the oxidation product of Phenacetin, 5-methoxy-phenoxetine, has been found to cause liver damage and potentially induce cancer .

Molecular Mechanism

The molecular mechanism of Phenacetin involves its metabolism to its major metabolites, paracetamol and phenetidine . These metabolites are formed through the action of various enzymes in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenacetin change over time. The isolated strain could completely degrade 100 mg/L Phenacetin at an inoculum concentration of OD 600 1.5 within 80 h, utilizing the micropollutant as its sole carbon source for growth .

Dosage Effects in Animal Models

The effects of Phenacetin vary with different dosages in animal models. The metabolism of Phenacetin and some of its metabolites have been examined in isolated rat hepatocytes. The overall pattern of metabolism was similar to that found in vivo by others .

Metabolic Pathways

Phenacetin is involved in various metabolic pathways. It is metabolized to its major metabolites, paracetamol and phenetidine, through the action of various enzymes in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenacetin can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkyl halide with the conjugate base of an alcohol or phenol. Specifically, acetaminophen (p-acetamidophenol) reacts with ethyl iodide in the presence of anhydrous potassium carbonate in 2-butanone to yield phenacetin . Another method involves the reaction of p-ethoxyaniline with acetic acid and hydrazine hydrate, followed by neutralization with sodium bicarbonate and extraction with chloroform .

Industrial Production Methods: Industrial production of phenacetin typically follows the Williamson ether synthesis route due to its efficiency and high yield. The process involves heating the reactants under reflux conditions and subsequent recrystallization to purify the product .

Análisis De Reacciones Químicas

Types of Reactions: Phenacetin undergoes various chemical reactions, including:

Oxidation: Phenacetin can be oxidized to form p-phenetidine, a carcinogenic compound.

Reduction: Reduction of phenacetin can yield p-ethoxyaniline.

Substitution: Phenacetin can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Oxidation: p-Phenetidine

Reduction: p-Ethoxyaniline

Substitution: Various substituted phenacetin derivatives depending on the nucleophile used

Comparación Con Compuestos Similares

Phenacetin is structurally similar to paracetamol (acetaminophen), with the primary difference being the presence of an ethoxy group in phenacetin instead of a hydroxyl group in paracetamol. Both compounds inhibit cyclooxygenase enzymes to relieve pain, but paracetamol is considered a safer alternative with fewer side effects . Other similar compounds include acetophenetidin and acetophenetidine, which share similar analgesic and antipyretic properties .

Phenacetin’s historical significance and unique properties have left a lasting impact on medicinal chemistry and pharmaceutical research. Despite its withdrawal from the market due to safety concerns, its legacy continues to inspire scientific advancements.

Propiedades

Número CAS |

69323-74-6 |

|---|---|

Fórmula molecular |

C10H13NO2 |

Peso molecular |

184.25 g/mol |

Nombre IUPAC |

N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1D3,3D2 |

Clave InChI |

CPJSUEIXXCENMM-WNWXXORZSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)NC(=O)C |

SMILES canónico |

CCOC1=CC=C(C=C1)NC(=O)C |

Sinónimos |

N-[(4-(Ethoxy-d5)phenyl]acetamide; p-Acetophenetidide-d5; 4-(Acetylamino)phenetole-d5; 4-(Ethoxy-d5)-1-acetylaminobenzene; 4-(Ethoxy-d5)acetanilide; 4’-(Ethoxy-d5)acetanilide; Aceto-4-phenetidine; Acetophenetidin-d5; Acetophenetidine-d5; Acetopheneti |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2E)-2-[(2E,4E)-5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B1146456.png)

![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)

![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)